

# Long-Term Safety Profile of Emapticap Pegol: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety profile of **Emapticap pegol** versus a placebo, based on available clinical trial data. The information is intended to support researchers, scientists, and drug development professionals in their assessment of this investigational compound.

### **Overview of Emapticap Pegol**

**Emapticap pegol** (NOX-E36) is an anti-inflammatory agent that functions by inhibiting the chemokine C-C motif-ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] By blocking CCL2, **Emapticap pegol** aims to interfere with the inflammatory processes that contribute to the pathogenesis of various diseases. The primary clinical investigation into its long-term safety has been a Phase IIa, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes and albuminuria (NCT01547897).[1][2]

#### **Comparative Safety Data**

The following tables summarize the quantitative safety data from the aforementioned Phase IIa clinical trial. The study involved 50 patients receiving **Emapticap pegol** and 25 patients receiving a placebo.[1] The treatment duration was 12 weeks, with a subsequent 12-week follow-up period.[1]

#### **Table 1: Summary of Adverse Events (AEs)**



| Adverse Event Category                      | Emapticap Pegol (N=50) | Placebo (N=25) |
|---------------------------------------------|------------------------|----------------|
| Any Adverse Event                           | 38 (76%)               | 18 (72%)       |
| Drug-Related Adverse Events                 | 12 (24%)               | 2 (8%)         |
| Serious Adverse Events<br>(SAEs)            | 4 (8%)                 | 3 (12%)        |
| Drug-Related Serious Adverse<br>Events      | 0 (0%)                 | 0 (0%)         |
| Discontinuation due to AEs                  | 3 (6%)                 | 1 (4%)         |
| Discontinuation due to Drug-<br>Related AEs | 2 (4%)                 | 0 (0%)         |

Data sourced from the "C-C motif-ligand 2 inhibition with **emapticap pegol** (NOX-E36) in type 2 diabetic patients with albuminuria" publication.

**Table 2: Most Frequent Adverse Events (Occurring in** 

>5% of Patients in Either Group)

| Adverse Event           | Emapticap Pegol (N=50) n<br>(%) | Placebo (N=25) n (%) |
|-------------------------|---------------------------------|----------------------|
| Nasopharyngitis         | 8 (16%)                         | 4 (16%)              |
| Diarrhoea               | 5 (10%)                         | 1 (4%)               |
| Headache                | 4 (8%)                          | 2 (8%)               |
| Urinary tract infection | 3 (6%)                          | 2 (8%)               |
| Back pain               | 3 (6%)                          | 1 (4%)               |
| Hypertension            | 3 (6%)                          | 1 (4%)               |
| Injection site reaction | 9 (18%)                         | 1 (4%)               |

Data sourced from the "C-C motif-ligand 2 inhibition with **emapticap pegol** (NOX-E36) in type 2 diabetic patients with albuminuria" publication.



## **Experimental Protocols for Safety Assessment**

The long-term safety and tolerability of **Emapticap pegol** were secondary objectives in the Phase IIa clinical trial (NCT01547897). The protocol for assessing safety involved the following methodologies:

- 1. Monitoring and Collection of Adverse Events:
- Adverse events (AEs) were monitored and recorded throughout the 12-week treatment period and the 12-week follow-up period.
- Investigators assessed the severity of AEs and their potential relationship to the study drug.
- Serious Adverse Events (SAEs) were reported in an expedited manner.
- 2. Clinical Laboratory Evaluations:
- Standard hematology and clinical chemistry panels were analyzed at baseline and at regular intervals during the study. Specific parameters and the exact schedule of assessments were not detailed in the primary publication.
- 3. Vital Signs and Physical Examinations:
- Vital signs, including blood pressure and heart rate, were monitored at each study visit.
- Comprehensive physical examinations were conducted at screening and at the end of the study.

# Signaling Pathway and Experimental Workflow Emapticap Pegol Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of **Emapticap pegol** in inhibiting CCL2-mediated inflammation.

## **Clinical Trial Safety Assessment Workflow**





Click to download full resolution via product page

Caption: Workflow for safety assessment in the Phase IIa trial of **Emapticap pegol**.



#### Conclusion

Based on the available data from the Phase IIa clinical trial, **Emapticap pegol** was generally safe and well-tolerated in patients with type 2 diabetes and albuminuria over a 24-week period (12 weeks of treatment and 12 weeks of follow-up). The overall incidence of adverse events was comparable between the **Emapticap pegol** and placebo groups. The most notable drug-related adverse event was a higher incidence of mild injection site reactions in the **Emapticap pegol** arm. There were no drug-related serious adverse events reported. These findings suggest a favorable short- to medium-term safety profile for **Emapticap pegol** in the studied population. Further larger and longer-term studies are warranted to continue to evaluate the long-term safety of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. academic.oup.com [academic.oup.com]
- 2. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Safety Profile of Emapticap Pegol: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608548#assessing-the-long-term-safety-profile-of-emapticap-pegol-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com